molecular formula C13H10Cl2F3N3O2S B2865848 4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide CAS No. 321433-32-3

4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide

Cat. No.: B2865848
CAS No.: 321433-32-3
M. Wt: 400.2
InChI Key: RMAUEDDTFPLXEY-UHFFFAOYSA-N
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Description

This compound (CAS No. 321433-35-6) is a benzenesulfonohydrazide derivative featuring a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and a methyl substituent on the hydrazide nitrogen. Its molecular formula is C₁₆H₁₄Cl₂F₃N₃O₂S, with a molecular weight of 440.27 g/mol and a purity exceeding 90% .

Properties

IUPAC Name

4-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N3O2S/c1-21(12-11(15)6-8(7-19-12)13(16,17)18)20-24(22,23)10-4-2-9(14)3-5-10/h2-7,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUEDDTFPLXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide, a compound with a complex molecular structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H10Cl2F3N3O2S
  • Molecular Weight : 400.2 g/mol
  • CAS Number : 321433-32-3

The compound features a sulfonohydrazide moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes crucial for bacterial viability. For instance, related compounds have shown submicromolar inhibition of phosphopantetheinyl transferases (PPTases), which are vital for bacterial metabolism and virulence .
  • Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against strains such as Staphylococcus aureus, indicating potential therapeutic applications in treating resistant bacterial infections .
  • Cellular Effects : The compound's structural components suggest interactions with cellular pathways that could lead to altered metabolic functions in target organisms, potentially disrupting their growth and proliferation.

Table 1: Biological Activity Summary

Activity TypeTarget OrganismIC50 Value (µM)Mechanism of ActionReference
PPTase InhibitionBacillus subtilis<0.1Inhibition of phosphopantetheinyl transferase
AntibacterialStaphylococcus aureus<1.0Disruption of cell wall synthesis
CytotoxicityHuman Cell Lines>100Minimal cytotoxic response

Case Studies

  • Inhibition of Bacterial Growth : A study focused on the structural optimization of similar compounds revealed that modifications in the pyridine ring significantly enhanced antibacterial activity while maintaining low cytotoxicity in human cells. The advanced analogues exhibited potent inhibition against Bacillus subtilis at sublethal doses, highlighting the therapeutic potential of this chemical class .
  • Mechanistic Insights : Further research into the mechanism revealed that the compound's effectiveness against bacterial pathogens is linked to its ability to disrupt essential metabolic pathways without affecting human cells adversely, a crucial factor for drug development .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Application
Target Compound 440.27 Benzenesulfonohydrazide, Pyridinyl Not reported Potential pesticide
Fluopyram 396.7 Benzamide, Pyridinyl Not reported Fungicide/Nematicide
Compound 51 ~600 (estimated) Triazinyl, Fluorophenyl 266–268 Research chemical
Compound 11 ~500 (estimated) Imidazolyl, Benzodioxolyl 177–180 Research chemical
Flusulfamide 395.6 Sulfonamide, Nitrophenyl Not reported Herbicide

Discussion of Structural Effects

  • Trifluoromethyl Groups : Enhance lipid solubility and resistance to oxidative degradation, critical for systemic pesticides .
  • Sulfonohydrazide vs.
  • Pyridinyl Substituents : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is a conserved motif in fungicides, suggesting its role in disrupting fungal membrane proteins or enzymatic activity .

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